1,2-O-Isopropylidene-myo-inositol
Description
Conformational Analysis via X-ray Crystallography
X-ray crystallographic studies of this compound derivatives reveal significant deviations from the idealized chair conformation of the inositol ring. For example, the crystal structure of 1,2:4,5-di-O-isopropylidene-myo-inositol exhibits a flattened chair conformation due to steric interactions between the isopropylidene groups and the equatorial hydroxyl substituents. This distortion is further accentuated in derivatives with bulky acyl groups, such as 1,2:4,5-di-O-isopropylidene-3,6-di-O-(2-propylpentanoyl)-myo-inositol, where the inositol ring adopts a twisted boat conformation to accommodate the steric demands of the 2-propylpentanoyl moieties.
The crystal packing forces in the solid state also play a critical role in stabilizing non-ideal conformations. In 1,2:5,6-di-O-isopropylidene-chiro-inositol, the inositol ring deviates by approximately 15° from the chair geometry, with intramolecular hydrogen bonds between the axial hydroxyl group and adjacent ether oxygen atoms contributing to this distortion. These findings underscore the importance of crystallographic data in elucidating the three-dimensional arrangements of substituted inositols, which are often inaccessible through solution-phase techniques alone.
Ab Initio Computational Studies of Ring Geometry
Ab initio calculations at the Hartree-Fock (HF), Møller-Plesset second-order perturbation (MP2), and density functional theory (DFT) levels have been employed to investigate the relative stabilities of possible conformers of this compound derivatives. These studies predict that the most stable gas-phase conformer features a chair-like geometry stabilized by intramolecular hydrogen bonding between the axial hydroxyl group at position 3 and the ether oxygen at position 5. The energy difference between this conformer and alternative twisted boat or envelope geometries is calculated to be approximately 2–3 kcal/mol, suggesting moderate conformational flexibility.
Solvent effects, modeled using self-consistent reaction field (SCRF) theory, indicate that polar solvents such as water destabilize the intramolecular hydrogen-bonded conformer by 1.5–2.0 kcal/mol compared to the gas phase. This destabilization arises from competitive intermolecular hydrogen bonding between the hydroxyl groups and solvent molecules, which shifts the conformational equilibrium toward more open geometries. These computational insights align with experimental NMR data, which show reduced hydrogen bonding in polar solvents.
Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonding is a defining feature of this compound derivatives in isolated and solution-phase environments. In the gas phase, ab initio calculations predict a strong hydrogen bond (2.7–2.9 Å) between the axial hydroxyl group at position 3 and the ether oxygen at position 5, which stabilizes the chair-like conformation. This interaction is corroborated by infrared spectroscopy, which reveals a characteristic O–H stretching frequency redshifted by 120–150 cm⁻¹ compared to free hydroxyl groups.
In contrast, solid-state structures exhibit a mix of intramolecular and intermolecular hydrogen bonds. For instance, the crystal structure of 1,2:4,5-di-O-isopropylidene-3,6-di-O-(2-propylpentanoyl)-myo-inositol shows no intramolecular hydrogen bonds, as the hydroxyl groups instead participate in intermolecular interactions with neighboring molecules. This divergence highlights the competition between intramolecular stabilization and crystal packing forces in determining hydrogen bonding patterns.
Comparative Analysis of Solid-State vs. Solution Conformations
Comparative studies of this compound derivatives reveal significant conformational differences between solid and solution states. In the solid state, X-ray crystallography frequently identifies flattened or twisted chair conformations stabilized by intermolecular hydrogen bonds and van der Waals interactions. For example, 1,2:5,6-di-O-isopropylidene-chiro-inositol adopts a flattened chair geometry in crystals, with a dihedral angle of 12.5° between the inositol ring and the isopropylidene groups.
In solution, nuclear Overhauser effect (NOE) spectroscopy and variable-temperature NMR experiments indicate greater conformational flexibility. The dominant solution-phase conformer of 1,2:4,5-di-O-isopropylidene-myo-inositol retains a chair-like geometry but exhibits reduced intramolecular hydrogen bonding due to solvent interactions. Molecular dynamics simulations further suggest that solvent polarity modulates the energy barrier between conformers, with polar solvents favoring more open geometries. This solvent-dependent behavior has implications for regioselective functionalization, as reactive hydroxyl groups may adopt different spatial orientations depending on the environment.
The interplay between intramolecular forces and external factors such as solvent and crystal packing underscores the complexity of conformational analysis in substituted inositols. These insights provide a framework for rational design of derivatives with tailored stereoelectronic properties.
Properties
IUPAC Name |
(3aR,4R,5S,6S,7R,7aS)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUICEADCEITZAL-RVVFJPCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(C(C2O1)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O1)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Diketal Formation
The most straightforward route to 1,2-O-isopropylidene-myo-inositol involves the initial formation of 1,2:4,5-di-O-isopropylidene-myo-inositol (21 ), achieved via a two-step process from myo-inositol. In the first step, myo-inositol is treated with excess acetone and a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux, forming the diketal derivative in yields exceeding 70%. The rigidity imposed by the 1,2:4,5-diketal structure locks the inositol ring into a chair conformation, simplifying subsequent regioselective modifications.
Selective Hydrolysis of the 4,5-Ketal
The 4,5-isopropylidene group in 21 is selectively hydrolyzed under mild acidic conditions (e.g., 0.1 M HCl in methanol at 25°C) to yield 1,2-O-isopropylidene-myo-inositol. This step exploits the differential stability of the 1,2- and 4,5-ketals, with the latter being more labile due to steric strain in the diketal intermediate. The reaction typically achieves >90% selectivity for the mono-ketal product, with yields of 85–90% after purification by crystallization.
Orthoformate-Mediated Synthesis
Orthoester Intermediate Formation
An alternative pathway utilizes myo-inositol orthoformate (29 ) as a precursor. Treatment of myo-inositol with trimethyl orthoformate in the presence of an acid catalyst generates the orthoester, which is subsequently benzoylated at the 2-position to yield 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol orthoformate (30 ). Hydrolysis of the orthoester under acidic conditions exposes the 1,2-cis-diol, which is then protected as the isopropylidene ketal.
Sequential Deprotection and Ketalization
Following orthoester hydrolysis, selective benzylation of the 4,6-hydroxyl groups (using benzyl bromide and silver(I) oxide) precedes isopropylidene protection of the 1,2-diol. This method avoids competitive ketalization at other positions, achieving an overall yield of 62% for 1,2-O-isopropylidene-myo-inositol.
Regioselective Protection via Stannylene Acetal Intermediates
Stannylene Acetal Formation
Regioselective mono-protection is achieved through stannylene acetals. Treatment of myo-inositol with dibutyltin oxide in methanol generates a cyclic stannylene acetal, which directs isopropylidene protection exclusively to the 1,2-cis-diol. The stannylene complex stabilizes the equatorial 3,5-hydroxyls, leaving the 1,2-diol accessible for ketalization with acetone and camphorsulfonic acid.
Optimization of Reaction Conditions
Optimal conditions (Table 1) involve refluxing in acetone with 1.2 equivalents of dibutyltin oxide and 0.1 equivalents of camphorsulfonic acid, yielding 1,2-O-isopropylidene-myo-inositol in 78% yield. Competing protection at the 4,5-position is suppressed by the steric bulk of the stannylene intermediate.
Table 1. Optimization of Stannylene-Mediated Ketalization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetone | 78 |
| Temperature | Reflux | 78 |
| Sn:Inositol Ratio | 1.2:1 | 78 |
| Acid Catalyst | Camphorsulfonic | 78 |
Racemic Resolution and Chiral Synthesis
Camphanate Ester Resolution
Racemic 1,2-O-isopropylidene-myo-inositol derivatives are resolved using (-)-ω-camphanic acid. The diastereomeric camphanate esters are separated by crystallization, with the 1D-diastereoisomer preferentially crystallizing from ethanol/water mixtures. Subsequent hydrolysis with aqueous sodium hydroxide regenerates enantiomerically pure 1D-1,2-O-isopropylidene-myo-inositol.
Chiral Pool Synthesis
Enantioselective synthesis leverages chiral starting materials such as 2,3,4-tri-O-benzyl-d-xylose (78 ), which is converted to l-chiro-inositol intermediates via Wittig olefination and Grubbs’ ring-closing metathesis. The l-chiro-inositol derivative is then epimerized to myo-inositol under basic conditions, followed by isopropylidene protection.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The direct ketalization-hydrolysis route offers the highest scalability, with diketal 21 producible on a 100-gram scale. However, the stannylene method provides superior regioselectivity (98:2 mono- vs. di-ketal) at the expense of tin waste generation. Orthoformate-mediated synthesis is less practical due to multiple protection/deprotection steps and lower overall yields (45–50%).
Enantiomeric Purity
Camphanate resolution achieves >99% enantiomeric excess (ee) but requires stoichiometric amounts of chiral resolving agents. In contrast, chiral pool synthesis from d-xylose derivatives delivers 1D-1,2-O-isopropylidene-myo-inositol in 92% ee without resolution.
Applications and Derivatives
Precursor to Inositol Phosphates
1,2-O-isopropylidene-myo-inositol serves as a key intermediate for synthesizing myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), a calcium-mobilizing second messenger. Phosphitylation of the 4,5-hydroxyls followed by oxidation and deprotection yields Ins(1,4,5)P₃ in 65% overall yield.
Chemical Reactions Analysis
1,2-O-Isopropylidene-myo-inositol undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include potassium t-butoxide, dimethyl sulfoxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-O-Isopropylidene-myo-inositol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of inositol derivatives.
Biology: The compound is used in studies related to inositol metabolism and its role in cellular signaling pathways.
Medicine: Research involving this compound includes its potential therapeutic applications, particularly in the context of inositol-related disorders.
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-myo-inositol involves its role as a protected form of myo-inositol. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection can be used to introduce specific functional groups at desired positions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monoketal Derivatives
a) 1,2-O-Cyclohexylidene-myo-inositol (CAS 6763-47-9)
- Molecular Formula : C₁₂H₂₀O₆ (MW 260.28).
- Physical Properties : Higher molecular weight and density (1.47 g/cm³) compared to the isopropylidene analog. Boiling point: 466.4°C .
- Applications : Used in carbohydrate chemistry for selective deprotection and synthesis of bioactive molecules. Its larger cyclohexylidene group enhances steric hindrance, influencing regioselectivity in reactions .
b) 1,2-O-Isopropylidene-D-mannitol (CAS 4306-35-8)
- Molecular Formula : C₉H₁₆O₆ (MW 220.22).
- Key Differences: Structurally analogous but derived from D-mannitol instead of myo-inositol. Used in glycobiology for sugar analog synthesis .
Diketal Derivatives
a) 1,2:4,5-Di-O-isopropylidene-myo-inositol (CAS 34711-26-7)
- Molecular Formula : C₁₂H₂₀O₆ (MW 260.28).
- Research Findings: Ab initio studies reveal intramolecular hydrogen bonding stabilizes its conformation, differing from X-ray predictions. Used in synthesizing inositol phosphates for signaling studies .
b) 1,2:5,6-Di-O-cyclohexylidene-myo-inositol (CAS 55123-26-7)
- Molecular Formula : C₁₈H₂₈O₆ (MW 340.41).
- Applications: Larger protecting groups increase molecular weight and alter solubility. Employed in transmembrane signaling studies and as a precursor for phosphatidylinositol derivatives .
Biomedical and Industrial Relevance
- Isopropylidene Derivatives: Preferred in drug development due to moderate steric bulk and ease of deprotection. Example: 1,2:4,5-Di-O-isopropylidene-D,L-myo-inositol regulates glucose levels .
- Cyclohexylidene Derivatives : Utilized in stable intermediate synthesis for carbohydrate-protein interaction studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1,2-O-Isopropylidene-myo-inositol derivatives, and how is purity ensured?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, cyclohexylidene or isopropylidene groups are introduced to protect hydroxyl groups, enabling selective phosphorylation or functionalization. Catalysts like Lewis acids (e.g., BF₃·OEt₂) are used to optimize acetal formation . Purity is verified via NMR (¹H/¹³C) for structural confirmation and HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Determines stereochemistry and protection efficiency (e.g., distinguishing axial vs. equatorial protons in cyclohexylidene derivatives) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for phosphorylated derivatives) .
- Chromatography : Reverse-phase HPLC or TLC monitors reaction progress and isolates intermediates .
Advanced Research Questions
Q. How can orthogonal protecting groups be optimized in multi-step syntheses of phosphorylated myo-inositol derivatives?
- Methodological Answer :
- TBDPS (tert-butyldiphenylsilyl) groups are stable under acidic conditions, enabling sequential deprotection of isopropylidene groups without side reactions .
- Ethoxyethyl (EE) groups provide pH-sensitive protection, allowing selective removal in aqueous media .
- Case Study : In a synthesis of D-myo-inositol 1-phosphorothioate 4,5-bisphosphate, TBDPS and EE groups were used to isolate phosphorylation at specific hydroxyls .
Q. What experimental approaches reconcile contradictions in inositol phosphate signaling data across cellular models?
- Methodological Answer :
- Cross-Model Validation : Compare results in HEK293 (high endogenous inositol) vs. yeast (low inositol) systems to assess pathway specificity .
- Isotopic Labeling : Use myo-[³H]inositol to track phosphate incorporation and quantify InsP₃/InsP₄ levels via anion-exchange chromatography .
- Data Normalization : Account for variations in cellular uptake efficiency using internal standards (e.g., spiked deuterated analogs) .
Critical Considerations for Experimental Design
- Stereochemical Control : Use chiral auxiliaries (e.g., D-myo-inositol vs. L-forms) to avoid racemization during phosphorylation .
- Data Reproducibility : Standardize reaction conditions (temperature, solvent purity) to mitigate batch-to-batch variability in acetal formation .
- Contradiction Analysis : When conflicting signaling data arise, validate using orthogonal assays (e.g., FRET-based sensors for InsP₃ vs. radioimmunoassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
